![molecular formula C14H23N3 B12638731 4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a cyclohexyl group and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclization reaction, often involving a precursor such as cyclohexanone.
Introduction of the Dimethylamino Group: The dimethylamino group is added via a nucleophilic substitution reaction, using dimethylamine as the nucleophile.
Coupling with Benzene-1,4-diamine: The final step involves coupling the cyclohexyl intermediate with benzene-1,4-diamine under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
化学反応の分析
Types of Reactions
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields reduced forms such as amines or alcohols.
Substitution: Results in substituted derivatives with different functional groups.
科学的研究の応用
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: A similar compound with a tetramethylated benzene ring.
N,N’-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine: Another compound with a cyclohexyl group and pyridine substituents.
Uniqueness
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine is unique due to its specific combination of a cyclohexyl group and a dimethylamino group on a benzene ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H23N3 |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine |
InChI |
InChI=1S/C14H23N3/c1-17(2)14-9-7-13(8-10-14)16-12-5-3-11(15)4-6-12/h3-6,13-14,16H,7-10,15H2,1-2H3 |
InChIキー |
UVWGEHCXWLCCLG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCC(CC1)NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




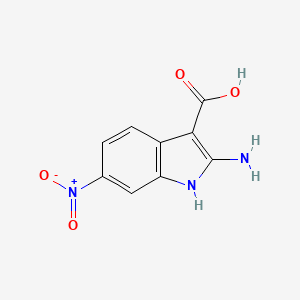
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
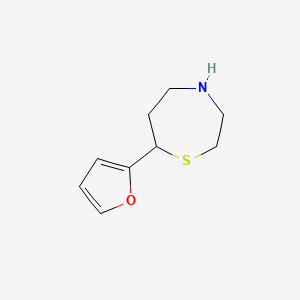
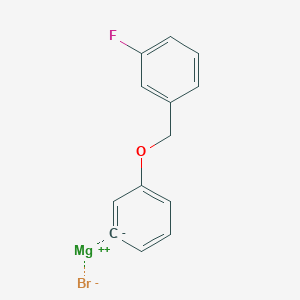
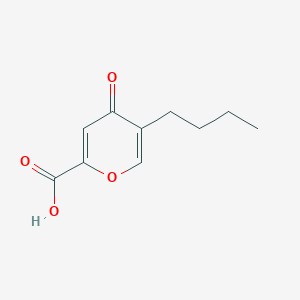
![2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)
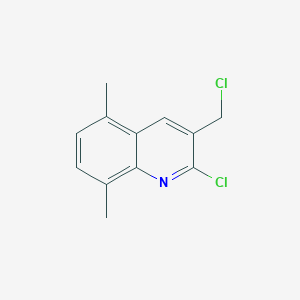
![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)

![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)

